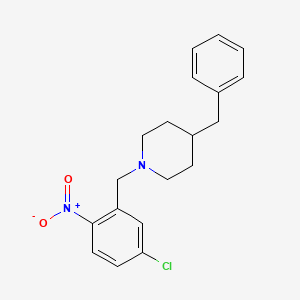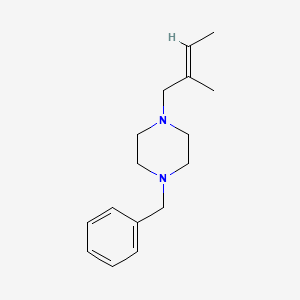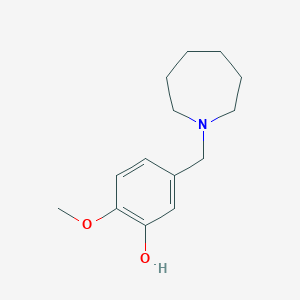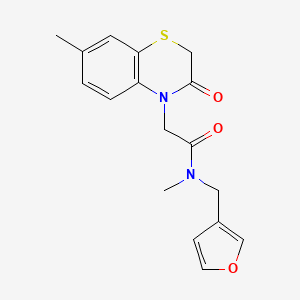![molecular formula C13H14N2O2S B5678116 [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5678116.png)
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid, also known as TQAA, is a chemical compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been studied extensively for its pharmacological properties. TQAA is a thioester derivative of 2-aminobenzamide and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of tumors by suppressing the expression of various oncogenes. This compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has been found to possess anti-inflammatory properties and can reduce inflammation in animal models. It has also been found to exhibit antioxidant properties and can scavenge free radicals. This compound has been found to be non-toxic and has not shown any adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized. This compound has been found to be non-toxic and has not shown any adverse effects in animal models. However, there are some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate its pharmacological properties. This compound has also not been extensively studied in human clinical trials, and its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for the research on [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid. Further studies are needed to elucidate the mechanism of action of this compound and its pharmacological properties. This compound has shown potential as a therapeutic agent for cancer, inflammation, and oxidative stress, and further studies are needed to explore its efficacy in these areas. This compound can also be used as a lead compound for the development of new drugs with improved pharmacological properties. Further research is also needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid involves the reaction of 2-aminobenzamide with 2-chloro-3-methylquinazolin-4(3H)-one in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thioglycolic acid to obtain this compound. The synthesis process has been described in detail in various research papers.
Aplicaciones Científicas De Investigación
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to possess anti-inflammatory properties and can reduce inflammation in animal models. This compound has been found to exhibit antioxidant properties and can scavenge free radicals.
Propiedades
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-4-10-9(3)14-13(18-6-12(16)17)15-11(10)5-8(7)2/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHXAXUUMNWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)

![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B5678059.png)

![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide](/img/structure/B5678074.png)
![6-methyl-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678079.png)

![3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5678103.png)
![N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5678107.png)

![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5678124.png)